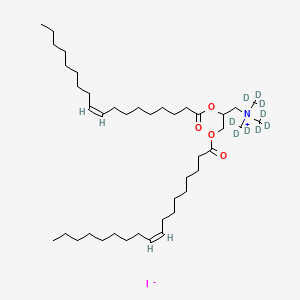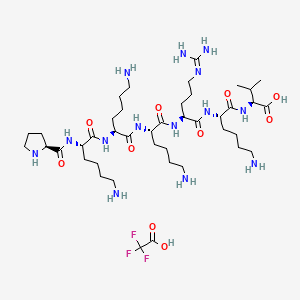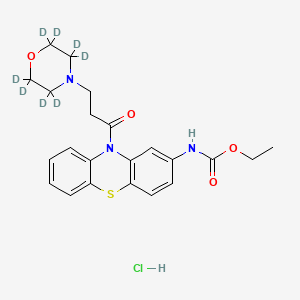
Moricizine-d8(Hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Moricizine-d8(Hydrochloride) is a deuterated form of Moricizine Hydrochloride, an antiarrhythmic agent primarily used to treat ventricular arrhythmias. The deuterated version is often used in scientific research to study the pharmacokinetics and metabolic pathways of the parent compound .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Moricizine-d8(Hydrochloride) involves the deuteration of Moricizine. The process typically starts with the synthesis of Moricizine, which involves the reaction between N-phenyl-1,3-benzenediamine and ethyl chloroformate to form a carbamate. This intermediate is then treated with sulfur and iodine to form a phenothiazine derivative. The final step involves the formation of an amide with 3-chloropropionyl chloride, followed by alkylation with morpholine .
Industrial Production Methods
Industrial production of Moricizine-d8(Hydrochloride) involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
Analyse Chemischer Reaktionen
Types of Reactions
Moricizine-d8(Hydrochloride) undergoes various chemical reactions, including:
Oxidation: Typically involves reagents like hydrogen peroxide or potassium permanganate.
Reduction: Commonly uses reducing agents such as lithium aluminum hydride.
Substitution: Involves nucleophilic substitution reactions, often using halogenated intermediates.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated intermediates, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
Moricizine-d8(Hydrochloride) is widely used in scientific research for various applications:
Chemistry: Used to study reaction mechanisms and pathways.
Biology: Helps in understanding the metabolic pathways and interactions with biological molecules.
Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Moricizine.
Industry: Employed in the development of new antiarrhythmic drugs and in quality control processes
Wirkmechanismus
Moricizine-d8(Hydrochloride) works by inhibiting the rapid inward sodium current across myocardial cell membranes. This action stabilizes the cardiac cell membrane and reduces excitability, conduction velocity, and automaticity. The compound primarily targets the sodium channels in the heart, thereby helping to maintain a normal heart rhythm .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Flecainide: Another class I antiarrhythmic agent, but with different pharmacokinetic properties.
Encainide: Similar to Moricizine but has a higher incidence of adverse effects.
Disopyramide: Used for similar indications but differs in its side effect profile and mechanism of action
Uniqueness
The deuterium atoms provide a distinct mass difference, making it easier to trace and study the compound in biological systems .
Eigenschaften
Molekularformel |
C22H26ClN3O4S |
|---|---|
Molekulargewicht |
472.0 g/mol |
IUPAC-Name |
ethyl N-[10-[3-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)propanoyl]phenothiazin-2-yl]carbamate;hydrochloride |
InChI |
InChI=1S/C22H25N3O4S.ClH/c1-2-29-22(27)23-16-7-8-20-18(15-16)25(17-5-3-4-6-19(17)30-20)21(26)9-10-24-11-13-28-14-12-24;/h3-8,15H,2,9-14H2,1H3,(H,23,27);1H/i11D2,12D2,13D2,14D2; |
InChI-Schlüssel |
GAQAKFHSULJNAK-USILMEKGSA-N |
Isomerische SMILES |
[2H]C1(C(OC(C(N1CCC(=O)N2C3=CC=CC=C3SC4=C2C=C(C=C4)NC(=O)OCC)([2H])[2H])([2H])[2H])([2H])[2H])[2H].Cl |
Kanonische SMILES |
CCOC(=O)NC1=CC2=C(C=C1)SC3=CC=CC=C3N2C(=O)CCN4CCOCC4.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-2-[[3-[[5-[4-(aminomethyl)phenyl]-2,3-dihydro-1-benzofuran-7-yl]sulfonylamino]thiophene-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B12423375.png)


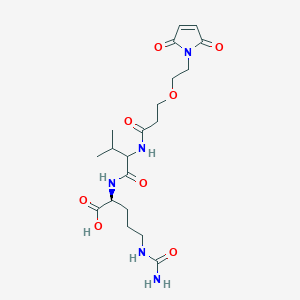

![(2S)-N-[[2-chloro-3-(trifluoromethyl)phenyl]methyl]-N-methyl-5-oxopyrrolidine-2-carboxamide](/img/structure/B12423405.png)
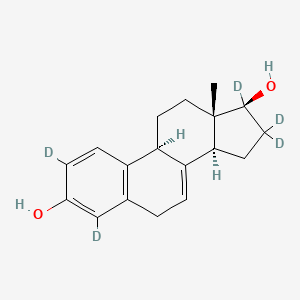
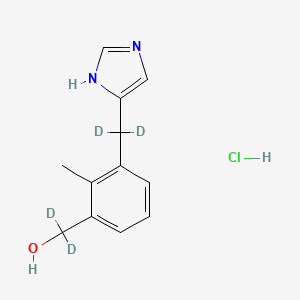

![(2-acetyloxyacetyl)oxymethyl (1aR,7bS)-5-fluoro-2-hydroxy-1a,7b-dihydro-1H-cyclopropa[c][1,2]benzoxaborinine-4-carboxylate](/img/structure/B12423413.png)
